Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

adenosine A1 receptor tetrahydrobenzothiophenone structure–activity relationship

Tetrahydrobenzothiophenone analogs show substituent-dependent adenosine receptor binding-single-atom thioether changes alter Ki drastically, invalidating SAR. This allylthio derivative (CAS 172516-32-4) resolves that uncertainty: • A1 Ki = 1.06 µM; 5.7× A1/A2a selectivity-suited for competition binding, cAMP, and screening cascades • Allyl π-unsaturation enables SAR exploration distinct from saturated alkylthio or benzylthio analogs • LogP 3.72, mp 57 °C-compatible with PAMPA, Caco-2, and microsomal stability studies Supplied ≥97% HPLC purity; in stock for immediate global dispatch.

Molecular Formula C14H16O3S2
Molecular Weight 296.4 g/mol
CAS No. 172516-32-4
Cat. No. B067693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
CAS172516-32-4
Molecular FormulaC14H16O3S2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2CCCC(=O)C2=C(S1)SCC=C
InChIInChI=1S/C14H16O3S2/c1-3-8-18-14-11-9(6-5-7-10(11)15)12(19-14)13(16)17-4-2/h3H,1,4-8H2,2H3
InChIKeyXJLCKTFJOYQKEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural & Pharmacological Identity


Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate (CAS 172516-32-4) is a synthetic heterocyclic compound belonging to the tetrahydrobenzothiophenone class. It features a 4-oxo-tetrahydrobenzo[c]thiophene core, an allylthio substituent at the 3-position, and an ethyl ester at the 1-carboxylate position . This compound has been characterized as a non-xanthine adenosine receptor antagonist, with its 3-thioether group being critical for receptor affinity and subtype selectivity, as demonstrated in radioligand-binding assays at rat brain A1 and A2a receptors [1].

Non-xanthine adenosine receptor antagonist for A1/A2a subtype profiling and lead optimization studies
Allylthio substituent defines a distinct SAR window; not interchangeable with methylthio, ethylthio, or benzylthio analogs
Compatible with radioligand binding, cAMP functional assays, and medicinal chemistry SAR campaigns

Analogue Substitution Failure


Tetrahydrobenzothiophenone derivatives exhibit widely divergent adenosine receptor binding profiles that are exquisitely dependent on the 3-thioether substituent. Systematic structure–activity relationship (SAR) analysis demonstrates that even single-atom changes in the thioether chain produce substantial shifts in both receptor affinity and subtype selectivity [1]. Consequently, generic substitution with a methylthio, ethylthio, or benzylthio analog would yield a compound with fundamentally different pharmacological and physicochemical properties, potentially invalidating experimental results or altering the biological profile of a lead series. Procurement decisions must therefore be guided by substituent-specific evidence rather than scaffold-level assumptions .

Methylthio analog Lower A1 affinity and altered subtype selectivity may shift pharmacological outcomes in receptor assays.
Benzylthio analog Non-selective A1/A2a profile may invalidate experimental designs requiring subtype discrimination.
Ethylthio analog Higher A1 selectivity may not replicate the allylthio intermediate selectivity window.

Quantitative Analog Differentiation


A1 Receptor Affinity vs. Key Analogs

In radioligand-binding assays at rat brain A1 adenosine receptors, the allylthio compound (Compound 4) exhibits a Ki of 1.06 ± 0.12 µM [1]. This represents a ~1.8-fold improvement in affinity over the methylthio analog (Compound 1, Ki = 1.93 ± 0.21 µM) but is ~1.5-fold weaker than the benzylthio analog (Compound 7, Ki = 0.715 ± 0.116 µM). These differences demonstrate that the allylthio substituent confers intermediate A1 potency between the minimal alkylthio and the aromatic benzylthio pharmacophores.

A1 Affinity vs Analogs
Head-to-head
Ki 1.06 µM (allylthio) vs 1.93 µM (methylthio) & 0.715 µM (benzylthio); 1.8× more potent than methylthio, 1.5× less potent than benzylthio
Supports affinity profiling; allylthio provides an intermediate A1 potency niche.
Rat brain A1, [³H]PIA displacement; n=3–5
adenosine A1 receptor tetrahydrobenzothiophenone structure–activity relationship

A2a Affinity & Selectivity vs. Key Analogs

At rat striatal A2a adenosine receptors, the allylthio compound displays a Ki of 6.04 ± 0.44 µM, yielding an A2a/A1 selectivity ratio of 5.7, indicating modest A1-over-A2a selectivity [1]. In contrast, the ethylthio analog (Compound 16) shows a Ki of 23.9 ± 2.6 µM at A2a with a ratio of 8.9, while the benzylthio analog (Compound 7) is essentially nonselective with a Ki of 1.36 ± 0.25 µM at A2a and a ratio of 1.9. The allylthio compound thus provides an intermediate selectivity window that is distinct from both the more A1-selective ethylthio and the broadly nonselective benzylthio congeners.

A2a Affinity & Selectivity
Head-to-head
A2a Ki 6.04 µM, A2a/A1 ratio 5.7; vs ethylthio (Ki 23.9 µM, ratio 8.9) & benzylthio (Ki 1.36 µM, ratio 1.9)
Supports subtype selectivity profiling; allylthio fills a gap between nonselective and strongly A1-biased analogs.
Rat striatal A2a, [³H]CGS21680; n=3–6
adenosine A2a receptor subtype selectivity tetrahydrobenzothiophenone

LogP vs. Methylthio Analog

The calculated octanol–water partition coefficient (LogP) for the allylthio compound is 3.72, derived from its molecular structure [1]. The methylthio analog (Compound 1, CAS 168279-54-7) has an experimentally determined LogP of 2.11 , corresponding to a ~1.6 log unit difference, or an approximately 40-fold higher theoretical partition coefficient for the allylthio derivative. This substantial difference reflects the increased hydrophobic surface area introduced by the allyl substituent.

LogP (Calculated)
Source review
LogP 3.72 (allylthio) vs 2.11 (methylthio); Δ ≈ 1.6 (~40-fold higher partition coefficient)
Higher calculated lipophilicity may influence membrane permeability; requires experimental validation.
Calculated values from database entries; cross-study comparison
lipophilicity LogP drug-likeness

Melting Point vs. Methylthio Analog

The allylthio compound exhibits a melting point of 57 °C , whereas the methylthio analog (Compound 1) has a melting point range of 108–111 °C . This ~50 °C difference in melting behavior reflects distinct crystal packing energies and may confer differential handling, storage, and formulation characteristics between the two compounds.

Melting Point
Source review
57 °C (allylthio) vs 108–111 °C (methylthio); ΔTm ≈ 51–54 °C
Lower melting point may affect solid-state handling and formulation compatibility.
Allylthio from ChemSrc, methylthio from ChemExper; cross-study comparison
melting point solid-state properties formulation

Research and Industrial Applications


Adenosine A1 Antagonist Tool

With an A1 Ki of 1.06 µM and a 5.7-fold selectivity for A1 over A2a receptors [1], this compound serves as a useful pharmacological tool for in vitro experiments where partial A1 selectivity is desired but complete A2a sparing is not required. It can be employed in radioligand competition binding assays, cAMP functional assays, or as a reference antagonist in adenosine receptor screening cascades to benchmark novel chemical entities in the micromolar potency range.

SAR Probe: Thioether Chain Unsaturation

The allylthio substituent introduces a terminal alkene that is absent in saturated alkylthio analogs (methyl, ethyl, propyl, butyl) and structurally distinct from the aromatic benzylthio group [1]. This compound can be used in medicinal chemistry SAR studies to explore the contribution of π-electron density and conformational rigidity of the thioether side chain to receptor binding, enabling rational design of next-generation adenosine receptor ligands with optimized selectivity profiles.

Lipophilicity Candidate for ADME Studies

With a calculated LogP of 3.72 [1], the allylthio compound occupies a lipophilicity range that is higher than the methylthio analog (LogP 2.11) , potentially improving membrane permeability while still remaining within drug-like chemical space. This property profile makes it a suitable candidate for parallel artificial membrane permeability assays (PAMPA), Caco-2 monolayer transport studies, or liver microsome metabolic stability assessments where the impact of allyl unsaturation on ADME parameters is being systematically evaluated.

Low-Melting Solid Formulation Candidate

The relatively low melting point of 57 °C [1] suggests that this compound may be amenable to lipid-based formulation approaches or amorphous solid dispersion techniques that are often challenging for higher-melting crystalline analogs such as the methylthio derivative (mp 108–111 °C) . This physical property can be exploited in preclinical formulation development studies aimed at improving oral bioavailability or enabling parenteral administration of the tetrahydrobenzothiophenone chemotype.

Application
Selection Property
Validation Focus
Adenosine A1 Antagonist Tool
Allylthio-specific A1 affinity and A2a/A1 selectivity profile
Radioligand binding and cAMP functional assays
SAR Probe: Thioether Unsaturation
Terminal alkene π-electron and conformational rigidity
Receptor binding and selectivity optimization
ADME Lipophilicity Candidate
Calculated higher lipophilicity than methylthio analog
Membrane permeability and metabolic stability assays
Low-Melting Solid Formulation
Lower melting point than methylthio analog
Lipid-based or amorphous solid dispersion screening
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